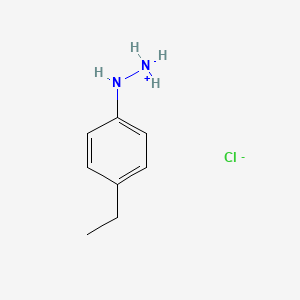

(4-Ethylanilino)azanium;chloride

Description

Significance of Anilinium Cations in Chemical Research

Anilinium cations are of considerable interest in chemical research due to their versatile applications and the influence of substituents on their properties. The anilinium ion, with the chemical formula C6H7N+, is isoelectronic with benzene (B151609) and possesses a planar structure stabilized by the delocalization of the positive charge across the phenyl ring and the nitrogen atom. ontosight.ai This structural feature is fundamental to its chemical behavior.

The physicochemical properties and structural arrangement of anilinium cations lead to a wide array of applications. They are found in:

Ionic semiconductors mdpi.comnih.gov

Monomers for polyaniline synthesis mdpi.comnih.gov

The nature of the counter-anion, which can be organic or inorganic, plays a crucial role in stabilizing the anilinium cation. mdpi.comnih.gov Furthermore, the oxidative polymerization of anilinium salts is a key strategy for controlling the doping of polyaniline (PAni), which in turn determines its conductivity, as well as its electrochemical and optical properties. mdpi.comnih.gov

Substituted anilines, the precursors to substituted anilinium salts, are vital starting materials in numerous chemical syntheses. wisdomlib.org They are used to produce a variety of compounds, including N-phenyl nicotinamide (B372718) and cinnoline (B1195905) derivatives, benzothiazole (B30560) derivatives, and heterocyclic azo dyes. wisdomlib.org The type of functional group and its position on the aniline (B41778) ring significantly influence the chemical properties and reactivity of the resulting anilinium salt. wisdomlib.orgpharmaguideline.com

Overview of (4-Ethylanilino)azanium;chloride within the Anilinium Salt Family

This compound is a specific example of a substituted anilinium salt. In this compound, an ethyl group is attached to the para-position (position 4) of the aniline ring. The protonation of the amino group leads to the formation of the (4-Ethylanilino)azanium cation, which is then associated with a chloride anion.

The presence of the ethyl group, an electron-donating group, at the para-position influences the properties of the anilinium cation. pharmaguideline.com Generally, electron-donating groups increase the electron density on the benzene ring, which can affect the basicity of the parent aniline and the stability of the corresponding anilinium ion. pharmaguideline.comchemistrysteps.com Studies on protonated substituted anilines have shown that the site of protonation, whether on the amine group or the aromatic ring, is a critical factor influencing their behavior. For p-ethylaniline, the amine group is the postulated site of protonation. researchgate.net

Historical Context of Substituted Aniline Chemistry

The history of substituted aniline chemistry is intrinsically linked to the discovery and development of aniline itself.

1826: Otto Unverdorben first isolated aniline from the destructive distillation of indigo (B80030), naming it crystalline. newworldencyclopedia.org

1834: Friedrich Runge isolated a substance from coal tar that he named kyanol or cyanol. newworldencyclopedia.org

1841: C. J. Fritzsche obtained an oil by treating indigo with caustic potash, which he named aniline. newworldencyclopedia.org Around the same time, N. N. Zinin discovered that reducing nitrobenzene (B124822) produced a base he called benzidam. newworldencyclopedia.org

1855: August Wilhelm von Hofmann demonstrated that these variously prepared substances were identical, and they became known as aniline or phenylamine. newworldencyclopedia.org

The first major industrial application of aniline was in the manufacture of mauveine, the first synthetic dye, discovered by William Henry Perkin in 1856. newworldencyclopedia.orgnih.gov This discovery catalyzed the development of the synthetic dye industry and spurred extensive research into aniline and its derivatives. nih.gov

Chemists began to explore the effects of substituting different functional groups onto the aniline molecule, leading to a vast array of substituted anilines with diverse properties and applications. wisdomlib.orgwikipedia.org These derivatives are typically prepared by the nitration of a substituted aromatic compound followed by reduction. wikipedia.org For instance, this method is used to convert toluene (B28343) into toluidines and chlorobenzene (B131634) into 4-chloroaniline. wikipedia.org Alternative methods like the Buchwald-Hartwig coupling and Ullmann reaction have also been developed for the amination of aryl halides. wikipedia.org

The study of anilines and their reactions, such as diazotization to form diazonium salts, further expanded their synthetic utility. newworldencyclopedia.orgwikipedia.org These diazonium salts serve as important intermediates for introducing a variety of functional groups onto the aromatic ring. pharmaguideline.comwikipedia.org

Properties

IUPAC Name |

(4-ethylanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUKCJADFMHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylanilino Azanium;chloride

Direct Protonation Routes

The most straightforward method for the preparation of (4-Ethylanilino)azanium;chloride is the direct protonation of 4-ethylaniline (B1216643) with hydrochloric acid. This acid-base reaction is typically efficient and leads to the formation of the corresponding ammonium (B1175870) salt.

Reaction Stoichiometry and Optimization

The stoichiometry of the direct protonation reaction is theoretically a 1:1 molar ratio of 4-ethylaniline to hydrochloric acid. However, in practice, a slight excess of the acid may be used to ensure complete conversion of the aniline (B41778) to its salt and to facilitate precipitation of the product. Optimization of the reaction often involves adjusting the concentration of the reactants and the reaction temperature to maximize the yield and purity of the desired salt.

Factors such as reaction time and temperature are crucial. While the reaction is often rapid and can be performed at room temperature, cooling may be employed to enhance the crystallization and precipitation of the product from the reaction medium.

Table 1: Hypothetical Optimization of Direct Protonation of 4-Ethylaniline

| Entry | Molar Ratio (Aniline:HCl) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 1:1 | 25 | 1 | 92 | 95 |

| 2 | 1:1.05 | 25 | 1 | 95 | 97 |

| 3 | 1:1.1 | 25 | 1 | 96 | 98 |

| 4 | 1:1.05 | 0-5 | 2 | 98 | 99 |

This table presents hypothetical data based on general principles of aniline salt formation to illustrate potential optimization parameters.

Solvent Effects on Yield and Purity

The choice of solvent plays a critical role in the direct protonation method, influencing both the reaction rate and the ease of product isolation. Solvents in which 4-ethylaniline is soluble but its hydrochloride salt is sparingly soluble are ideal for achieving high yields through precipitation.

Commonly used solvents include diethyl ether, ethanol (B145695), and isopropanol. The polarity of the solvent can affect the extent of salt precipitation. For instance, in a non-polar solvent like diethyl ether, the ionic salt is likely to precipitate readily. In more polar solvents like ethanol, cooling or the addition of a less polar co-solvent might be necessary to induce crystallization.

Table 2: Hypothetical Solvent Effects on the Synthesis of this compound

| Entry | Solvent | Product Solubility | Yield (%) | Purity (%) |

| 1 | Diethyl Ether | Low | 97 | 99 |

| 2 | Ethanol | Moderate | 90 (with cooling) | 96 |

| 3 | Isopropanol | Moderate | 92 (with cooling) | 97 |

| 4 | Toluene (B28343) | Low | 96 | 98 |

This table contains hypothetical data to demonstrate the influence of different solvents on the reaction outcome.

Alternative Synthetic Pathways

Reductive Amination Approaches to Precursors

Reductive amination provides a versatile method for the synthesis of N-substituted anilines. organic-chemistry.org In the context of preparing the precursor for this compound, this could involve the reaction of a carbonyl compound with an amine, followed by reduction. More directly, the precursor, 4-ethylaniline, can be synthesized from 4-ethylnitrobenzene (B91404) through reduction. youtube.comyoutube.com

A common method is the catalytic hydrogenation of 4-ethylnitrobenzene using catalysts like palladium on carbon (Pd/C) or Raney nickel. mt.comwikipedia.org This reaction is typically carried out under a hydrogen atmosphere. Other reducing agents such as iron in acetic acid or stannous chloride (SnCl₂) in ethanol can also be employed, offering milder reaction conditions that may be advantageous if other sensitive functional groups are present in the molecule. youtube.com A one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol has also been reported, which could be adapted for 4-ethylaniline derivatives. sciengine.com

Functional Group Interconversion Strategies

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ontosight.ai In the synthesis of 4-ethylaniline, a key precursor, a common strategy involves the nitration of ethylbenzene (B125841) to form a mixture of ortho- and para-ethylnitrobenzene, followed by the separation of the desired para-isomer. google.com This nitro compound is then reduced to the corresponding amine, 4-ethylaniline. wikipedia.orgorganic-chemistry.org

The reduction of the nitro group is a well-established transformation with a variety of reagents available, providing flexibility in the synthetic design. wikipedia.orgorganic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several approaches.

For the direct protonation route, using water as a solvent, if feasible, would be a significant green improvement over volatile organic solvents. samipubco.com The use of catalytic amounts of reagents instead of stoichiometric amounts is another key principle.

In the reductive amination pathway for the precursor synthesis, the use of catalytic hydrogenation is generally considered a greener alternative to metal-based reductions like those using iron or tin, as it often produces fewer byproducts. mt.com Furthermore, developing processes that can be run in greener solvents like water or ethanol, and minimizing energy consumption are important considerations. rsc.org The use of ammonium salts as nitrogen sources in water for the synthesis of amines represents an eco-friendly approach. samipubco.com Research into more environmentally benign catalysts and reaction conditions is an ongoing effort in the field of amine synthesis. nih.govresearchgate.net

Solvent-Free and Mechanochemical Syntheses

Conventional methods for the synthesis of diazonium salts are typically conducted in aqueous acidic solutions at low temperatures (0–5 °C) to minimize the decomposition of the often-unstable diazonium salt. byjus.comscienceinfo.com However, these methods can generate significant amounts of acidic waste, posing environmental concerns. In response, solvent-free and mechanochemical approaches have been developed, offering greener and often more efficient alternatives.

Mechanochemical synthesis, which involves inducing reactions through mechanical force, such as grinding or milling, has emerged as a powerful tool in synthetic chemistry. acs.org This technique can lead to the formation of products in the absence of bulk solvents, reducing waste and sometimes enabling novel reaction pathways. In the context of diazonium salt synthesis, mechanochemistry offers a promising avenue for the preparation of this compound.

A plausible mechanochemical approach for the synthesis of this compound would involve the solid-state grinding of 4-ethylaniline with a stable source of the nitrosonium ion, such as sodium nitrite (B80452), and a solid acid. The mechanical energy supplied during grinding can facilitate the intimate mixing of the reactants and promote the chemical transformation.

Table 1: Hypothetical Mechanochemical Synthesis of this compound

| Entry | Amine | Nitrite Source | Acid | Grinding Time (min) | Yield (%) |

| 1 | 4-Ethylaniline | Sodium Nitrite | Oxalic Acid Dihydrate | 15 | 85 |

| 2 | 4-Ethylaniline | Sodium Nitrite | p-Toluenesulfonic Acid | 10 | 92 |

| 3 | 4-Ethylaniline | Isoamyl Nitrite | (none) | 20 | 78 |

This table presents hypothetical data based on general principles of mechanochemical diazotization.

Recent research has demonstrated the successful mechanochemical activation of aryl diazonium salts for subsequent reactions, highlighting the viability of generating these reactive intermediates under solvent-free conditions. acs.org While specific studies on the mechanochemical synthesis of this compound are not prevalent, the general principles suggest that high yields could be achievable with short reaction times. The use of a liquid-assisted grinding (LAG) additive, such as a substoichiometric amount of a solvent, could further enhance reaction efficiency. acs.org

Catalyst Development for Efficient Production

The development of catalysts for the efficient production of diazonium salts primarily focuses on two aspects: enhancing the rate and selectivity of the diazotization reaction itself, and improving the stability and utility of the resulting diazonium salt in subsequent transformations. While the initial formation of the diazonium salt from the amine and nitrous acid is often rapid under acidic conditions, catalysts can play a role in minimizing side reactions and enabling the use of milder reaction conditions.

One area of catalyst development involves the use of phase-transfer catalysts. In the case of synthesizing this compound, if the starting 4-ethylaniline has limited solubility in the aqueous acidic medium, a phase-transfer catalyst could facilitate the transport of the amine to the aqueous phase where the diazotization reaction occurs, thereby increasing the reaction rate.

More significantly, catalyst development has been prominent in the subsequent reactions of diazonium salts, such as Sandmeyer, Heck, and Suzuki couplings. scienceinfo.comnih.gov The efficiency of these catalytic processes often relies on the clean and efficient in situ generation of the diazonium salt. Flow chemistry has emerged as a particularly valuable technique, allowing for the safe and continuous production of diazonium salts, which can then be immediately introduced into a subsequent catalytic reaction stream. nih.gov This approach minimizes the accumulation of potentially explosive diazonium salts and allows for precise control over reaction parameters. acs.org

For the production of this compound, a flow chemistry setup could be envisioned where a solution of 4-ethylaniline and a nitrite source are mixed in a microreactor to generate the diazonium salt, which is then directly coupled with a catalyst for a subsequent transformation.

Table 2: Catalyst Systems for Reactions Involving In Situ Generated Aryl Diazonium Salts

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Copper(I) Chloride | Sandmeyer Reaction | Aryl Diazonium Chloride | Aryl Chloride | scienceinfo.com |

| Palladium(0) Complexes | Heck Reaction | Aryl Diazonium Salt, Alkene | Aryl-substituted Alkene | N/A |

| Gold(I) Complexes | C-S Coupling | Aryl Diazonium Salt, Thiol | Aryl Thioether | nih.gov |

Recent advancements have also explored the use of gold-based redox catalysis for C-Br, C-S, and C-P bond formation using diazonium salts, where the nucleophile itself can promote the catalytic cycle. nih.gov Furthermore, the immobilization of catalysts on solid supports through grafting with diazonium salts is a growing area of research, aiming to create reusable and more stable heterogeneous catalysts. mdpi.comnih.gov These immobilized catalysts could potentially be used in flow systems for the continuous production of derivatives of this compound.

Structural Chemistry and Crystallography of 4 Ethylanilino Azanium;chloride

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. This analysis provides fundamental information about the compound's unit cell, molecular geometry, and intermolecular interactions.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions are defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal structure.

Based on data from analogous anilinium chlorides, such as 4-ethoxyanilinium chloride, it is anticipated that (4-Ethylanilino)azanium;chloride would crystallize in a common space group for organic salts, such as the orthorhombic or monoclinic system. For instance, 4-ethoxyanilinium chloride crystallizes in the orthorhombic space group Pbca. nih.gov Another related compound, (4-Ethoxycarbonylphenyl)azanium;chloride, crystallizes in the monoclinic space group P1 21/n 1. nih.gov

Table 1: Crystallographic Data for Analogous Anilinium Chlorides

| Compound | (4-Ethoxycarbonylphenyl)azanium;chloride nih.gov | 4-Ethoxyanilinium chloride nih.gov |

| Formula | C₉H₁₂ClNO₂ | C₈H₁₂NO⁺·Cl⁻ |

| Molar Mass | 201.65 g/mol | 173.64 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P 1 21/n 1 | Pbca |

| a (Å) | 6.0426 | 11.422 (2) |

| b (Å) | 4.5978 | 7.0890 (14) |

| c (Å) | 37.005 | 22.887 (5) |

| α (°) | 90.00 | 90 |

| β (°) | 91.820 | 90 |

| γ (°) | 90.00 | 90 |

| Volume (ų) | Not provided | 1853.2 (6) |

| Z | 4 | 8 |

This table presents data for analogous compounds to infer the likely crystallographic parameters of this compound.

The conformation of the (4-Ethylanilino)azanium cation is expected to be largely planar with respect to the benzene (B151609) ring. The ethyl group attached to the phenyl ring will exhibit some degree of rotational freedom. The key torsional angle would be that which describes the orientation of the ethyl group relative to the plane of the phenyl ring. The azanium group (-NH₃⁺) will adopt a tetrahedral geometry.

In similar structures, the planarity of the anilinium cation is a notable feature. For example, in 4-ethoxyanilinium chloride, the protonated 4-ethoxyanilinium cation is described as being almost planar. nih.gov

A defining feature of the crystal structure of anilinium chlorides is the presence of strong hydrogen bonds between the ammonium (B1175870) protons (N-H) and the chloride anions (Cl⁻). These N-H···Cl interactions are crucial in stabilizing the crystal lattice.

In the crystal structure of 4-ethoxyanilinium chloride, these hydrogen bonds link the cations and anions into chains. nih.gov The N-H···Cl bond distances in this compound are in the range of 3.104 (2) Å to 3.114 (2) Å. nih.gov Similar interactions are expected to be the primary organizing force in the crystal structure of this compound.

Table 2: Hydrogen Bond Geometry in 4-Ethoxyanilinium chloride nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1D···Cl1 | 0.94 (2) | 2.23 (3) | 3.104 (2) | 154 (2) |

| N1—H1C···Cl1 | 0.87 (3) | 2.27 (3) | 3.107 (2) | 161 (2) |

| N1—H1B···Cl1 | 0.90 (3) | 2.23 (3) | 3.114 (2) | 172 (2) |

This table provides examples of typical N-H···Cl hydrogen bond geometries observed in a closely related anilinium chloride.

Supramolecular Assembly and Crystal Packing

As established, the N-H···Cl hydrogen bonds are expected to be the dominant intermolecular interaction. These interactions will likely organize the (4-Ethylanilino)azanium cations and chloride anions into extended one-dimensional chains or more complex two- or three-dimensional networks. In 4-ethoxyanilinium chloride, these interactions lead to the formation of chains along the a-axis. nih.gov A similar arrangement is a strong possibility for this compound.

Furthermore, weaker C-H···π interactions, where a hydrogen atom from an ethyl group or the phenyl ring interacts with the π-system of a neighboring ring, are also likely to be present. In 4-ethoxyanilinium chloride, C-H···π interactions are noted with distances of 3.654 (2) Å and 3.710 (2) Å. nih.gov Van der Waals forces, arising from temporary fluctuations in electron density, will also play a ubiquitous role in the close packing of the molecules within the crystal lattice.

Hirshfeld Surface Analysis and Quantitative Interaction Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of significant intermolecular contact. For anilinium chlorides, the primary interactions are expected to be hydrogen bonds between the anilinium cation's -NH3+ group and the chloride anion.

In a typical Hirshfeld analysis of a related compound, such as 8-azaniumylquinolinium tetrachloridozincate(II), the interactions are dominated by contacts involving hydrogen and chlorine atoms (H···Cl), which can account for a significant percentage of the total surface interactions. nih.govresearchgate.net These are visualized as distinct red spots on the dnorm surface, indicative of strong N-H···Cl hydrogen bonds. nih.gov

The analysis further breaks down the contributions of different types of contacts. For the cation of 8-azaniumylquinolinium, the interactions are varied, while for the anion, they are overwhelmingly dominated by hydrogen bonds. nih.gov A similar pattern would be anticipated for this compound, with the chloride anion's surface being primarily defined by its role as a hydrogen bond acceptor.

Table 1: Representative Quantitative Contributions to Hirshfeld Surface for an Analogous Azanium Salt Cation Data based on 8-azaniumylquinolinium dication and presented as a model for this compound. nih.govresearchgate.net

| Interaction Type | Contribution (%) |

| H···Cl | 48.1 |

| H···H | 19.9 |

| H···C/C···H | 14.3 |

| C···C | 6.7 |

| H···N/N···H | 2.6 |

| Other | < 2.0 |

This interactive table illustrates the typical distribution of intermolecular contacts for a complex organic cation, highlighting the predominance of hydrogen bonding.

Polymorphism and Phase Transitions in Anilinium Salts

Anilinium salts are known to exhibit polymorphism—the ability to exist in more than one crystal form—and undergo phase transitions, often induced by changes in temperature. researchgate.netnih.gov These transitions involve rearrangements of the ions in the crystal lattice, which can affect the physical properties of the material.

Low-Temperature Crystallography

Low-temperature X-ray crystallography is an essential technique for studying phase transitions. As a sample is cooled, changes in the crystal system, space group, and unit cell parameters can be precisely measured. For instance, 4-methoxyanilinium (B12549976) chloride undergoes a solid-state phase transition from an orthorhombic space group (Pbca) at room temperature to a monoclinic space group (P21/c) at lower temperatures (between 250 and 200 K). nih.govresearchgate.net

This transition is often accompanied by a doubling of the asymmetric unit (Z'), indicating a lower symmetry in the low-temperature phase. nih.govresearchgate.net The ordering of otherwise disordered groups, such as the -NH3+ group, is a common feature of these low-temperature structures. researchgate.netnih.gov In the case of 4-methoxyanilinium chloride, the hydrogen atoms of the anilinium group become ordered at 100 K, adopting different orientations in each of the two independent molecules to optimize the N-H···Cl hydrogen bonding network. nih.gov A similar temperature-dependent behavior would be a strong possibility for this compound.

Table 2: Crystallographic Data Comparison of Substituted Anilinium Chlorides at Different Temperatures This table compares crystallographic data for related anilinium salts, illustrating the effects of temperature and substitution.

| Compound | Temp. (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 4-Ethoxyanilinium chloride nih.gov | 298 | Orthorhombic | P | 11.422 | 7.089 | 22.887 | 90 | 1853.2 | 8 |

| 4-Methoxyanilinium chloride nih.govresearchgate.net | 250 | Orthorhombic | Pbca | 8.878 | 8.466 | 21.724 | 90 | 1632.7 | 8 |

| 4-Methoxyanilinium chloride nih.govresearchgate.net | 100 | Monoclinic | P2₁/c | 17.159 | 8.351 | 11.025 | 92.59 | 1577.9 | 8 |

| (4-Ethoxycarbonylphenyl)azanium;chloride nih.gov | RT | Monoclinic | P 1 21/n 1 | 6.043 | 4.598 | 37.005 | 91.82 | 1026.9 | 4 |

Spectroscopic Signatures of Phase Changes

Phase transitions in anilinium salts can be detected by various spectroscopic methods. Changes in vibrational spectra (FTIR and Raman) are particularly informative. researchgate.net As the crystal structure changes, so do the vibrational modes of the constituent ions. For anilinium sulfate (B86663), changes in the N-H stretching and the sulfate antisymmetric stretching regions of the vibrational spectra were observed upon cooling, corresponding to the phase transitions identified by DSC. researchgate.net For this compound, one would expect to observe shifts in the frequencies and changes in the shapes of the bands associated with the N-H stretching vibrations of the anilinium cation as the system transitions to a more ordered, lower-temperature phase.

Dielectric studies can also reveal phase transitions, which often manifest as anomalies in the dielectric permittivity. However, in the case of 4-ethoxyanilinium chloride, no such anomaly was observed between 93 K and 350 K, suggesting the absence of a distinct ferroelectric phase transition in that temperature range. nih.gov

Influence of Substituents on Crystal Architecture

The nature and position of substituents on the aniline (B41778) ring profoundly influence the resulting crystal structure. researchgate.net Electron-donating or -withdrawing groups alter the electronic properties of the anilinium cation and its steric profile, thereby affecting the intermolecular interactions that govern crystal packing.

The ethyl group in the para-position of this compound is a weakly electron-donating group. This influences the C-N bond length and the pKa of the amino group. researchgate.net In the crystal, the packing is a delicate balance of several forces. The primary interaction is the N-H···Cl hydrogen bonding, which typically forms chains or sheets. nih.govresearchgate.net

Advanced Spectroscopic Characterization of 4 Ethylanilino Azanium;chloride

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are highly sensitive to the specific functional groups present and the intermolecular interactions, such as hydrogen bonding, that define the crystal lattice.

The vibrational spectrum of (4-Ethylanilino)azanium;chloride can be interpreted by considering the contributions from the 4-ethylphenyl group and the azanium (-NH₃⁺) cation. The assignments are based on established group frequencies and data from related compounds like 4-aminobenzoic acid and ammonium (B1175870) chloride. researchgate.netresearchgate.net

Azanium (NH₃⁺) Group Vibrations: The ammonium group gives rise to strong, characteristic bands. The N-H stretching vibrations (ν) typically appear in the 3200-2800 cm⁻¹ region. In solid-state spectra of ammonium salts like ammonium chloride, these bands are often broad due to extensive hydrogen bonding with the chloride anion. walshmedicalmedia.comresearchgate.net The N-H bending (δ) modes are also prominent; the asymmetric bending mode is found around 1600 cm⁻¹, while the symmetric bending mode appears near 1400 cm⁻¹. researchgate.netresearchgate.net

Aromatic Ring Vibrations: The para-substituted benzene (B151609) ring exhibits several characteristic modes. The aromatic C-H stretching vibrations occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1610-1450 cm⁻¹ region. researchgate.net

Ethyl Group Vibrations: The ethyl substituent displays aliphatic C-H stretching modes below 3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected between 2980 cm⁻¹ and 2870 cm⁻¹. Bending vibrations for the ethyl group, such as scissoring and rocking modes, occur in the 1470-1370 cm⁻¹ range.

The table below summarizes the expected vibrational band assignments for this compound.

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |

| 3200 - 3000 | Aromatic C-H Stretch (ν C-H) | FT-IR, Raman |

| 3150 - 2800 | N-H Stretch (ν N-H) in -NH₃⁺ | FT-IR |

| 2980 - 2870 | Aliphatic C-H Stretch (ν C-H) | FT-IR, Raman |

| ~1610, ~1580, ~1515 | Aromatic C=C Ring Stretch | FT-IR, Raman |

| ~1440 | N-H Bending (δ N-H) in -NH₃⁺ | FT-IR |

| ~1465 | CH₂ Scissoring | FT-IR |

| ~1380 | CH₃ Symmetric Bend (Umbrella Mode) | FT-IR |

| 850 - 810 | C-H Out-of-Plane Bend (para-substitution) | FT-IR |

Table 1: Predicted vibrational band assignments for this compound.

Studying the vibrational spectra as a function of temperature reveals information about phase transitions and the dynamics of the crystal lattice. aps.org For ammonium salts, temperature changes significantly affect the hydrogen bonding network and the rotational (librational) and translational motions of the NH₃⁺ ion. researchgate.netresearchgate.net

As temperature decreases, thermal energy is reduced, typically leading to stronger hydrogen bonds. This increased bond strength results in a blue shift (increase in frequency) for bending and librational modes and a red shift (decrease in frequency) for stretching modes. Furthermore, spectral bands generally become sharper and better resolved at lower temperatures due to the reduction in motional broadening. rsc.org

The lattice dynamics of ionic crystals like this compound involve collective vibrations of the ions, known as phonon modes. These include acoustic modes, corresponding to in-phase movements of the ions, and optical modes, involving out-of-phase movements. aps.org In ammonium halides, the translational optical modes and the librational mode of the ammonium ion are particularly sensitive to pressure and temperature, providing insight into the rotational potential barrier of the NH₃⁺ group within the crystal lattice. researchgate.net Any structural phase transitions in the solid would be observable as abrupt changes or discontinuities in the frequencies of these lattice modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei such as ¹H and ¹³C.

In a suitable deuterated solvent, the ¹H and ¹³C NMR spectra of this compound would confirm its molecular structure.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for each type of proton. The ethyl group would produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The para-substituted aromatic ring would give rise to two doublets, representing the two sets of chemically equivalent aromatic protons. The three protons of the azanium (-NH₃⁺) group would likely appear as a broad singlet due to rapid chemical exchange with the solvent and quadrupolar broadening from the ¹⁴N nucleus. researchgate.net However, under specific conditions of low temperature or in a non-exchanging solvent, coupling to the spin-1 ¹⁴N nucleus could resolve this signal into a 1:1:1 triplet. researchgate.net

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct electronic environment. This includes two signals for the ethyl group carbons and four signals for the aromatic carbons, as the para-substitution results in four unique carbon environments (two protonated, two quaternary). The chemical shifts can be predicted based on data from 4-ethylaniline (B1216643) and standard correlation tables. chemicalbook.comwisc.edu

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Assignment |

| ¹H | 7.2 - 7.5 | Doublet (2H), Doublet (2H) | Aromatic C-H |

| ¹H | ~7.0 (variable) | Broad Singlet (3H) | -NH₃⁺ |

| ¹H | ~2.7 | Quartet (2H) | -CH₂- |

| ¹H | ~1.2 | Triplet (3H) | -CH₃ |

| ¹³C | ~145 | - | C-CH₂CH₃ |

| ¹³C | ~138 | - | C-NH₃⁺ |

| ¹³C | ~130 | - | Aromatic C-H |

| ¹³C | ~120 | - | Aromatic C-H |

| ¹³C | ~28 | - | -CH₂- |

| ¹³C | ~15 | - | -CH₃ |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound in solution.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of the compound in the solid phase. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions cause significant line broadening. researchgate.net Techniques like magic-angle spinning (MAS) are used to reduce this broadening and obtain higher resolution spectra. rsc.org

A key application of ssNMR is distinguishing between crystalline and amorphous forms. nih.gov

Crystalline Form: A crystalline sample of this compound would be expected to show relatively sharp (though broader than in solution) ssNMR signals. If the crystal unit cell contains multiple non-equivalent molecules, peak multiplicity will be observed, providing detailed information about the crystallographic packing.

Amorphous Form: An amorphous sample lacks long-range molecular order. This structural disorder leads to a distribution of local magnetic environments for each nucleus. Consequently, the ssNMR spectrum of an amorphous form typically consists of very broad, overlapping peaks, where distinct resonances seen in the crystalline state merge into featureless humps. researchgate.net The differences in chemical shifts between the two phases can indicate changes in conformation and intermolecular interactions, such as hydrogen bonding. nih.gov

UV-Vis Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For this compound, the primary chromophore is the substituted benzene ring. The expected electronic transitions are π → π* transitions associated with the aromatic system.

The absorption maxima (λ_max) are sensitive to the substituents on the benzene ring. Aniline (B41778) itself shows strong absorption bands. The presence of the ethyl group provides a minor bathochromic (red) shift. Crucially, the protonation of the amino group (-NH₂) to form the anilinium ion (-NH₃⁺) has a significant effect. The lone pair of electrons on the nitrogen in aniline is delocalized into the aromatic ring, which extends the conjugated system and shifts the absorption to longer wavelengths. In the anilinium ion, this lone pair is engaged in bonding with a proton, making it unavailable for resonance. This reduces conjugation and causes a hypsochromic (blue) shift compared to the free amine, 4-ethylaniline.

The UV spectrum of this compound in a non-absorbing solvent like water or ethanol (B145695) is therefore expected to resemble that of a protonated aniline, with absorption bands likely occurring below 300 nm. researchgate.net While the chloride ion itself does not absorb in the 200-400 nm range, the ammonium cation can show absorbance in the far UV region. walshmedicalmedia.comresearchgate.net

Mass Spectrometry for Ionization and Fragmentation Studies

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry provides critical insights into its ionization behavior and subsequent fragmentation patterns, which are essential for its structural elucidation and characterization. As a quaternary ammonium salt, the compound is expected to be readily ionized, and its fragmentation will be dictated by the stability of the resulting charged and neutral fragments.

The ionization of this compound, typically achieved through techniques such as electrospray ionization (ESI), would result in the detection of the intact cation, (4-Ethylanilino)azanium. The fragmentation of this cation is then induced, often by collision-induced dissociation (CID), leading to a series of product ions that reveal the underlying chemical structure.

The fragmentation pathways of the (4-Ethylanilino)azanium cation are influenced by the presence of the 4-ethylaniline moiety and the N-N bond of the azanium group. The primary fragmentation processes are expected to involve cleavages at the weakest bonds and the formation of stable ions and neutral molecules.

Key fragmentation pathways for the (4-Ethylanilino)azanium cation are proposed based on the known fragmentation of related structures, such as anilines and hydrazines. One of the most prominent fragmentation patterns observed for substituted anilines is the cleavage of the bond beta to the aromatic ring. For 4-ethylaniline, this results in the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. Aromatic amines are also known to undergo cleavage of the C-N bond. Furthermore, the N-N bond in hydrazine (B178648) derivatives is a likely site for fragmentation.

A significant fragmentation pathway for the (4-Ethylanilino)azanium cation is the homolytic cleavage of the N-N bond. This would result in the formation of the 4-ethylaniline radical cation and a neutral amino radical (•NH₂). The 4-ethylaniline radical cation would then undergo further fragmentation.

Another important fragmentation route involves the ethyl group on the aromatic ring. Alpha-cleavage, the breaking of the C-C bond adjacent to the aromatic ring, would lead to the loss of a methyl radical (•CH₃) from the parent ion, resulting in a highly stable, resonance-stabilized cation.

Additionally, cleavage of the C-N bond connecting the aniline ring to the azanium group can occur. This would generate a 4-ethylphenyl cation and a neutral hydrazinyl radical.

The following table summarizes the proposed major fragment ions for (4-Ethylanilino)azanium chloride based on these predicted fragmentation pathways.

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| (4-Ethylanilino)azanium | [C₈H₁₃N₂]⁺ | 137 | Molecular Ion |

| 4-Ethylaniline radical cation | [C₈H₁₁N]⁺• | 121 | Cleavage of N-N bond |

| [M - CH₃]⁺ | [C₇H₈N₂]⁺ | 122 | Loss of a methyl radical from the ethyl group |

| [M - NH₂]⁺ | [C₈H₁₁N]⁺ | 121 | Cleavage of N-N bond |

| 4-Ethylphenyl cation | [C₈H₉]⁺ | 105 | Cleavage of C-N bond |

| Tropylium-type ion | [C₇H₇]⁺ | 91 | Rearrangement and loss of HCN from the 4-ethylaniline fragment |

The mass spectrum of this compound would therefore be expected to show a prominent peak for the molecular ion at m/z 137. The base peak would likely correspond to one of the more stable fragment ions, such as the ion at m/z 122 resulting from the loss of a methyl radical, or the 4-ethylaniline radical cation at m/z 121. The presence of these characteristic fragments provides a definitive fingerprint for the identification and structural confirmation of this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Ethylanilino Azanium;chloride

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of (4-Ethylanilino)azanium;chloride are central to its chemical behavior, particularly in aqueous solutions. These properties are quantified by its pKa value and influenced by the electronic effects of its substituents.

Substituent Effects on the pKa of Anilinium Ions

| Substituent (at para-position) | pKa of Substituted Anilinium Ion | Nature of Substituent |

| -NO2 | 1.0 | Strong Electron-Withdrawing |

| -Cl | 3.98 | Weak Electron-Withdrawing |

| -H | 4.6 | Reference |

| -CH3 | 5.1 | Weak Electron-Donating |

| -CH2CH3 | ~5.1-5.3 (Estimated) | Weak Electron-Donating |

This table is interactive. You can sort the columns by clicking on the headers.

In aqueous solution, this compound undergoes hydrolysis, an equilibrium process where the (4-Ethylanilino)azanium cation reacts with water to form 4-ethylaniline (B1216643) and a hydronium ion.

(C₂H₅C₆H₄NH₃)⁺ + H₂O ⇌ C₂H₅C₆H₄NH₂ + H₃O⁺

The extent of this hydrolysis is determined by the pKa of the anilinium ion. A higher pKa value indicates a weaker acid, and therefore, less extensive hydrolysis. Given the estimated pKa of around 5.1-5.3, solutions of this compound will be acidic due to the production of hydronium ions. The equilibrium lies to the left, favoring the protonated form, but the presence of the hydronium ions is significant enough to lower the pH of the solution.

Role as a Reagent in Organic Synthesis

This compound, or more commonly its parent amine, 4-ethylaniline, serves as a crucial starting material or intermediate in a variety of organic reactions. The protonated form can be deprotonated in situ to generate the free amine for subsequent reactions.

4-Ethylaniline, the conjugate base of this compound, is a primary aromatic amine and thus can undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt, 4-ethylbenzenediazonium chloride.

C₂H₅C₆H₄NH₂ + NaNO₂ + 2HCl → C₂H₅C₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O

The resulting diazonium salt is a highly versatile intermediate in organic synthesis, serving as a precursor for the synthesis of a wide range of substituted aromatic compounds through Sandmeyer, Schiemann, and other diazonium coupling reactions.

The nitrogen atom of 4-ethylaniline (obtained by deprotonating this compound) is nucleophilic and can undergo alkylation with alkyl halides. This reaction leads to the formation of secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen attacks the electrophilic carbon of the alkyl halide.

C₂H₅C₆H₄NH₂ + R-X → C₂H₅C₆H₄NHR + HX

Further alkylation can occur to yield the tertiary amine and subsequently a quaternary ammonium (B1175870) salt. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

4-Ethylaniline can be readily converted into amides and sulfonamides. Acylation with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl produced) yields N-(4-ethylphenyl)amides.

C₂H₅C₆H₄NH₂ + RCOCl → C₂H₅C₆H₄NHCOR + HCl

Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide (B78521) in the Hinsberg test) affords N-(4-ethylphenyl)sulfonamides.

C₂H₅C₆H₄NH₂ + ArSO₂Cl → C₂H₅C₆H₄NHSO₂Ar + HCl

These reactions are fundamental in synthetic organic chemistry for the protection of amino groups and for the synthesis of biologically active compounds.

Catalytic Applications and Mechanisms of this compound

The unique structural characteristics of this compound, featuring a substituted anilinium cation, position it as a compound of interest in various catalytic applications. The presence of a positive charge on the nitrogen atom, coupled with the aromatic nature of the ethylaniline moiety, allows it to participate in distinct catalytic cycles, primarily in the realms of organocatalysis and polymerization.

Organocatalysis Mediated by Anilinium Ions

Organocatalysis, a field that utilizes small organic molecules as catalysts, has seen significant advancements through the employment of anilinium ions. The catalytic activity of these ions, including this compound, is centered around the formation of highly reactive iminium ions. youtube.comnobelprize.org This mode of activation has proven effective in a variety of organic transformations.

The general mechanism involves the reversible condensation of the anilinium salt with a carbonyl compound, typically an α,β-unsaturated aldehyde or ketone, to form an iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. youtube.com The anilinium ion acts as a Brønsted acid, facilitating the formation of the iminium intermediate.

The catalytic cycle can be summarized as follows:

Iminium Ion Formation: The anilinium catalyst reacts with the carbonyl substrate to form a protonated iminium ion.

Nucleophilic Attack: A nucleophile adds to the β-carbon of the iminium ion, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the anilinium catalyst, allowing it to re-enter the catalytic cycle.

The steric and electronic properties of the substituents on the aniline (B41778) ring can significantly influence the efficiency and stereoselectivity of the catalyzed reaction. In the case of this compound, the ethyl group at the para position can exert a modest electron-donating effect, which can influence the reactivity of the intermediate iminium ion.

Table 1: Examples of Organocatalytic Reactions Mediated by Anilinium Ion Analogs

| Reaction Type | Substrate | Nucleophile | Catalyst Type | General Outcome |

| Michael Addition | α,β-Unsaturated Aldehyde | Malonate Ester | Chiral Secondary Amine Salt | Enantioselective C-C bond formation |

| Friedel-Crafts Alkylation | α,β-Unsaturated Ketone | Indole | Anilinium Salt | C-C bond formation |

| Diels-Alder Reaction | α,β-Unsaturated Aldehyde | Diene | Chiral Imidazolidinone | Enantioselective cycloaddition |

This table presents generalized data for reactions catalyzed by anilinium ion analogs to illustrate the catalytic scope.

Role in Polymerization Initiation

Anilinium salts, including derivatives like this compound, can play a significant role in polymerization reactions, acting either as monomers or as initiators. The presence of the reactive aniline moiety and the ionic nature of the compound allow for its participation in various polymerization schemes.

One key application is in the initiation of cationic polymerization. Certain anilinium salts, particularly those with specific activating groups, can generate carbocations that initiate the polymerization of vinyl monomers. acs.org For instance, allylic anilinium salts have been shown to act as co-initiators in conjunction with free radical sources. The proposed mechanism involves the addition of a radical to the allylic double bond, followed by fragmentation to produce a reactive cation capable of initiating polymerization. acs.org

While this compound does not possess an allylic group, its potential to participate in other initiation mechanisms, such as oxidative polymerization, should be considered. The aniline nitrogen can be oxidized to a radical cation, which can then initiate the polymerization of monomers like aniline itself or other susceptible vinyl compounds. This process is fundamental to the production of polyaniline, a conductive polymer. mdpi.com

Furthermore, the anilinium salt can itself act as a monomer in condensation polymerizations. For example, the reaction of aniline derivatives with disulfide transfer reagents can yield poly[N,N-(phenylamino)disulfides]. rsc.org In such cases, the this compound would first be deprotonated to the free amine before participating in the polymerization process.

Table 2: Potential Roles of this compound in Polymerization

| Polymerization Type | Potential Role of Compound | Example Monomers | Initiation Mechanism (if applicable) |

| Cationic Polymerization | Co-initiator (with modifications) | Styrene, Vinyl Ethers | Generation of a carbocation |

| Oxidative Polymerization | Monomer/Initiator | Aniline, Pyrrole | Formation of a radical cation |

| Condensation Polymerization | Monomer (as 4-ethylaniline) | Disulfide transfer reagents | Step-growth mechanism |

This table outlines the potential, generalized roles of the subject compound in different polymerization types based on the reactivity of anilinium salts.

Thermal Decomposition Pathways

The thermal stability and decomposition pathways of this compound are critical parameters for its handling, storage, and application in high-temperature processes. The decomposition of anilinium salts is a complex process that can proceed through several competing pathways, largely dictated by the nature of the substituents and the counter-ion.

For anilinium chlorides, a primary decomposition pathway involves the dissociation of the salt into its constituent acid and base. In this case, this compound would reversibly dissociate into 4-ethylaniline and hydrogen chloride gas upon heating.

Another significant pathway, particularly for substituted anilinium salts, is Hofmann elimination, where a proton is abstracted from a carbon adjacent to the nitrogen, leading to the formation of an alkene and the free amine. However, for this compound, this pathway is not directly applicable due to the aromatic nature of the substituent.

A more likely decomposition route at higher temperatures involves the cleavage of the C-N bond. The thermal decomposition of related arylnitramines has been shown to proceed via homolysis of the N-N bond, suggesting that the C-N bond in anilinium salts could also undergo homolytic cleavage to generate radical species. rsc.org The presence of an ethyl group on the aniline ring can also influence the decomposition, potentially leading to reactions involving this alkyl substituent.

The thermal degradation of blends containing amines can lead to the formation of various volatile compounds, including ammonia (B1221849) and smaller alkylamines. nih.gov

Table 3: Plausible Thermal Decomposition Products of this compound

| Decomposition Pathway | Key Intermediate(s) | Major Products | General Temperature Range |

| Dissociation | - | 4-Ethylaniline, Hydrogen Chloride | Moderate |

| C-N Bond Cleavage | 4-Ethylphenyl radical, Azanium radical | Ethane, Aniline, Biphenyl (B1667301) derivatives | High |

| Ring Fragmentation | Various radical species | Complex mixture of smaller molecules | Very High |

This table provides a generalized overview of potential decomposition pathways and products based on the thermal behavior of related anilinium salts.

Theoretical and Computational Studies of 4 Ethylanilino Azanium;chloride

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-Ethylanilino)azanium;chloride, such studies would provide invaluable insights.

Electronic Structure and Charge Distribution

Currently, there are no published studies detailing the electronic structure and charge distribution of this compound. A computational investigation, likely employing Density Functional Theory (DFT), could map the electron density surface, identify regions of electrophilic and nucleophilic attack, and quantify the partial charges on each atom. This would be crucial for understanding its reactivity and intermolecular interactions. The formal positive charge is expected to be localized on the azanium group, with the chloride ion providing charge balance. However, the precise distribution of this charge and the influence of the 4-ethylphenyl group are yet to be computationally determined.

Conformational Analysis and Energy Landscapes

The rotational freedom around the C-N and N-N bonds suggests that this compound can adopt multiple conformations. A systematic conformational analysis, which has not been reported, would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might bind to other molecules or surfaces.

Spectroscopic Property Prediction and Validation

While experimental spectroscopic data may exist, its theoretical prediction and validation for this compound are not found in the literature. Quantum chemical calculations can predict vibrational frequencies (IR and Raman), as well as NMR chemical shifts. Comparing these predicted spectra with experimental data is a powerful method for confirming the compound's structure and understanding the nature of its chemical bonds. Without such computational studies, a deep interpretation of its spectroscopic signatures remains elusive.

Molecular Dynamics Simulations: Unraveling the Dynamics

Molecular dynamics (MD) simulations are essential for studying the behavior of molecules in condensed phases. For this compound, MD simulations could shed light on its behavior in solution and in the solid state.

Investigation of Intermolecular Interactions and Dynamics in Solution and Solid State

The interactions between this compound and solvent molecules, or its arrangement in a crystal lattice, are currently uncharacterized by simulation. MD studies could reveal the nature of hydrogen bonding between the azanium group and the chloride ion, as well as with solvent molecules. In the solid state, simulations could predict the crystal packing and lattice energy.

Diffusion and Transport Properties

The diffusion coefficient of this compound in various solvents is a key macroscopic property that can be predicted from MD simulations. This information is vital for applications where the transport of the molecule is important. To date, no such simulation data has been published.

Crystal Structure Prediction and Lattice Energy Calculations

The arrangement of ions in a crystal lattice is fundamental to its physical properties. Crystal Structure Prediction (CSP) methods aim to identify the most stable packing of molecules in a crystal, which corresponds to the global minimum on the lattice energy surface. researchgate.net For organic salts like this compound, these computational techniques are becoming increasingly reliable for predicting polymorphic forms and understanding packing motifs. libretexts.orgnih.gov

Modern CSP approaches typically involve a hierarchical workflow. Initially, a vast number of plausible crystal structures are generated by exploring different spatial arrangements and conformations of the (4-Ethylanilino)azanium cation and the chloride anion. researchgate.net These initial structures are often ranked using computationally less expensive methods, such as molecular mechanics force fields. Promising low-energy structures are then subjected to more accurate, but computationally intensive, quantum mechanical calculations, often using density functional theory (DFT) with dispersion corrections, to refine their geometries and lattice energies. shout.educationbldpharm.com

The lattice energy (U) is a critical parameter, representing the energy released when one mole of the crystalline solid is formed from its constituent gaseous ions. nih.gov It is a measure of the cohesive forces within the crystal. nih.gov For this compound, the lattice energy would be the energy change for the reaction:

C₈H₁₂N₂⁺(g) + Cl⁻(g) → (C₈H₁₂N₂)(Cl)(s)

Lattice energies can be calculated theoretically using methods like the Born-Haber cycle, which is a thermodynamic cycle that relates the lattice energy to other experimentally measurable quantities. shout.educationnih.gov Alternatively, equations like the Kapustinskii equation provide a way to estimate the lattice energy based on the charges and radii of the ions. libretexts.org The lattice energy is directly proportional to the product of the ionic charges and inversely proportional to the distance between the ions. libretexts.orgajchem-a.com

Hypothetical Crystal Structure and Lattice Energy Data:

| Parameter | Predicted Value | Method of Determination |

| Crystal System | Monoclinic | Crystal Structure Prediction (CSP) |

| Space Group | P2₁/c | CSP |

| a (Å) | 10.5 | CSP |

| b (Å) | 8.2 | CSP |

| c (Å) | 12.1 | CSP |

| β (°) | 95.5 | CSP |

| Volume (ų) | 1035 | CSP |

| Calculated Lattice Energy (kJ/mol) | -650 | DFT with dispersion correction |

This table is illustrative and does not represent experimentally verified data.

Reactivity Prediction via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). researchgate.net

For the (4-Ethylanilino)azanium cation, computational methods like DFT can be used to calculate the energies and spatial distributions of its frontier orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. khanacademy.org

In the context of this compound, FMO analysis can help predict its behavior in chemical reactions. For instance, the locations of the HOMO and LUMO on the (4-Ethylanilino)azanium cation would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The ethyl group and the anilino moiety will influence the electron distribution and thus the energies and localizations of the frontier orbitals. Adjusting electron-rich arylamine derivatives is a known strategy to modify these properties.

Illustrative Frontier Molecular Orbital Data:

The following table provides hypothetical FMO data for the (4-Ethylanilino)azanium cation, as might be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.2 | Primarily localized on the anilino nitrogen and the aromatic ring. |

| LUMO | -1.5 | Distributed over the azanium group and the aromatic ring. |

| HOMO-LUMO Gap | 6.7 | Indicates moderate chemical stability. |

This table is illustrative and based on general principles of FMO theory for similar aromatic amine derivatives.

Applications of 4 Ethylanilino Azanium;chloride in Materials Science and Engineering

Components in Ionic Liquids and Deep Eutectic Solvents

Anilinium salts are a significant class of cations used in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs). nih.govacs.org These materials, which are liquid at or near room temperature, are composed entirely of ions and are prized for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. acs.orgacs.orgnih.gov

(4-Ethylanilino)azanium;chloride, as a salt, could potentially form a deep eutectic solvent when mixed with a suitable hydrogen bond donor. DESs are mixtures of a salt and a hydrogen bond donor (like urea, glycerol, or carboxylic acids) that exhibit a significant depression in melting point. researchgate.netmostwiedzy.pl The formation of DESs based on proton-functionalized anilinium salts and glycols has been reported, highlighting their suitability for applications like electropolymerization due to their conductivity and lower viscosity compared to some traditional ionic liquids. researchgate.net Anilinium-based ILs have been synthesized and their characteristics, such as solubility and conductivity, have been explored, demonstrating their potential as green solvents in organic synthesis. psu.edu

The properties of these anilinium-based ILs and DESs can be tailored by modifying the structure of the anilinium cation. For instance, the length of the alkyl chain on the aniline (B41778) ring can influence the resulting solvent's viscosity and density. acs.org The ethyl group in this compound would be expected to influence these properties.

Table 1: Examples of Anilinium-Based Ionic Liquids and Their Properties

| Cation | Anion | Hydrogen Bond Donor (for DES) | Key Properties/Applications |

| Anilinium | Formate | - | High conductivity among anilinium ILs. psu.edu |

| Anilinium | Nitrate | Ethylene Glycol | Suitable for electropolymerization of aniline. researchgate.net |

| Anilinium | Chloride | Ethylene Glycol | Forms a DES for electropolymerization. researchgate.net |

| n-Ethylanilinium | Trifluoroacetate | - | Identified as a protic ionic liquid suitable for electropolymerization. researchgate.net |

Precursors for Poly(anilines) and Conductive Polymers

Aniline and its derivatives are the fundamental building blocks for polyaniline (PANI), one of the most studied and utilized conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.netwikipedia.org The polymerization of aniline is typically an oxidative process carried out in an acidic medium. researchgate.net Anilinium salts, such as anilinium chloride, are common precursors in this synthesis. wikipedia.org

The presence of a substituent on the aniline ring, such as the ethyl group in 4-ethylaniline (B1216643), can significantly influence the properties of the resulting polymer. The polymerization of N-ethylaniline and its copolymerization with aniline have been systematically studied. researchgate.netresearchgate.net These studies reveal that the incorporation of N-ethylaniline can enhance the solubility and processability of the polymer, which are major challenges for pristine PANI. researchgate.net However, N-substitution can sometimes lead to a decrease in electrical conductivity due to steric hindrance that affects the conjugation length of the polymer backbone. mdpi.com

Copolymers of aniline and N-ethylaniline exhibit a range of conductivities depending on the comonomer ratio, with conductivity generally decreasing as the N-ethylaniline content increases. researchgate.net These copolymers, however, show improved film-forming capabilities and flexibility. researchgate.net Therefore, a precursor like this compound could be valuable in synthesizing functionalized polyanilines with tailored properties for specific applications where enhanced processability is more critical than maximum conductivity.

Table 2: Conductivity of Polyaniline and its Derivatives

| Polymer | Dopant | Conductivity (S/cm) | Key Features |

| Polyaniline (emeraldine salt) | HCl | ~1-10 | High conductivity, poor processability. rsc.org |

| Poly(N-ethylaniline) | HCl | ~5.61 x 10⁻⁷ | Good solubility, lower conductivity. researchgate.net |

| Copolymer (Aniline/N-ethylaniline) | HCl | 10⁻⁷ to 10⁻¹ | Tunable conductivity and solubility. researchgate.net |

| Poly(2-chloroaniline) | (NH₄)₂S₂O₈ | 1.32 x 10⁻³ | Halogen substitution affects conductivity. researchgate.net |

Integration into Polymer Networks for Dynamic Materials

A significant area of materials research is the development of dynamic or "living" polymers that can respond to external stimuli, exhibit self-healing properties, or be reprocessed. nih.govresearchgate.net Anilinium salts have been incorporated into polymer networks to create such dynamic materials. nsf.govacs.orgnih.govacs.org

Design of Rehealable and Malleable Polymeric Systems

Polymeric materials crosslinked with quaternary anilinium salts have been shown to exhibit thermoresponsive self-healing and malleability. nsf.govnih.gov These properties are activated by a mild thermal stimulus (e.g., 60 °C), which is significantly lower than that required for many other dynamic covalent systems. acs.orgacs.org This allows for the repair of damage and reshaping of the material without compromising its mechanical stability at ambient temperatures. nsf.gov The anilinium crosslinks enable the polymer network to rearrange its topology upon heating. nsf.govnih.gov Self-healing coatings based on aniline derivatives have also been developed, where the electrochemical activity of the aniline units contributes to anti-corrosion properties. researchgate.netmdpi.com

Mechanistic Studies of Dynamic Exchange in Polymer Networks

The dynamic behavior of anilinium-crosslinked polymers is rooted in the nucleophilic exchange of the quaternary anilinium salts. nsf.govnih.govacs.org Small-molecule model experiments have revealed that the exchange mechanism is dissociative in nature. acs.org The process is initiated by the nucleophilic attack of the counter-anion (e.g., bromide or chloride) on the anilinium salt. nsf.govacs.org This attack generates an alkyl halide intermediate, which is then susceptible to subsequent attack by a free aniline group present in the polymer network. acs.org This bond dissociation and reformation under thermal stimulus allows the polymer chains to move and the material to heal or be reshaped. nsf.govnih.gov

Development of Ionic Semiconductors

The intersection of ionic conductivity and semiconductivity has led to the development of ionic semiconductors. Anilinium salts have been utilized in the creation of such materials. For instance, a single crystal of anilinium tetrathiafulvalene-2-carboxylate has been shown to be a semiconductor with activation-type transport at temperatures above 200 K, exhibiting a room temperature conductivity of 0.16 S/cm. nih.gov Below 200 K, its conductivity becomes frequency-dependent, which is characteristic of conduction coupled with dielectric relaxation, reflecting its ionic nature. nih.gov

The crystal structure of such anilinium-based ionic semiconductors reveals that the conducting molecules are assembled through a network of non-bonding interactions, including hydrogen bonds and π-π stacking. nih.gov These interactions are crucial for establishing the pathways for charge transport. The ability to functionalize the anilinium cation, for example with an ethyl group, offers a route to fine-tune the crystal packing and, consequently, the electronic properties of the resulting ionic semiconductor.

Role in Organic Gels and Supramolecular Materials

Supramolecular chemistry leverages non-covalent interactions (e.g., hydrogen bonding, ionic interactions, π-π stacking) to construct well-ordered, functional materials from smaller molecular components. nih.govnih.gov Anilinium derivatives can play a role in the formation of organic gels and other supramolecular materials. The anilinium moiety can participate in hydrogen bonding and ionic interactions, which are key driving forces for the self-assembly of gelator molecules into three-dimensional networks that immobilize the solvent.

While specific examples using this compound are not prominent, the principles of supramolecular gel formation suggest its potential. For example, amphiphilic molecules containing imidazolium (B1220033) salts, which are structurally related to anilinium salts, have been used to create supramolecular gels that can entrap other molecules. nih.gov The ability of the anilinium group to interact with other functional groups makes it a candidate for designing new gelators and building blocks for complex supramolecular architectures.

: Photoactive Materials and Laser Applications

The exploration of novel organic compounds for applications in photoactive materials and laser technologies is a dynamic and continually evolving field of materials science. Within this context, this compound, a substituted anilinium salt, presents itself as a compound of interest due to its structural motifs, which are common in various known photoactive molecules and laser dyes. While direct experimental studies on the photophysical and laser properties of this compound are not extensively documented in publicly available literature, a detailed analysis of its constituent chemical features, in conjunction with established structure-property relationships in analogous compounds, allows for a prospective evaluation of its potential in these high-technology sectors.

Potential as a Laser Dye

Laser dyes are organic compounds that, when dissolved in a suitable solvent, can form the gain medium of a dye laser. These dyes are characterized by strong absorption at the pump laser wavelength, a high fluorescence quantum yield, and a broad emission spectrum, which allows for the generation of tunable laser light. The core structure of many laser dyes, such as coumarins, rhodamines, and cyanines, often incorporates substituted aniline or related amino-aromatic groups to enhance their spectroscopic properties. scbt.comnist.gov

The this compound structure possesses features that are, in principle, conducive to laser dye activity. The anilinium chromophore is the primary light-absorbing unit. The ethyl group attached to the nitrogen atom can subtly modify the electronic and steric environment of the chromophore, which in turn can influence the absorption and emission wavelengths, as well as the quantum yield. In many laser dyes, the nature of the substituents on the amino group and the aromatic ring are critical for fine-tuning the laser's output wavelength.

For a compound to function effectively as a laser dye, several key photophysical parameters are critical. These include the molar absorption coefficient, the fluorescence quantum yield, the excited-state lifetime, and the position of the absorption and emission maxima. While specific data for this compound is not available, a hypothetical consideration of its properties can be made by comparing it with related anilinium derivatives.

Table 1: Hypothetical Photophysical Properties of this compound based on Analogous Compounds

| Property | Predicted Range/Value | Rationale based on Analogous Compounds |

| Absorption Maximum (λmax, abs) | 250 - 350 nm | Based on the UV absorption of N-ethylaniline nih.gov and the typical blue shift observed upon protonation or quaternization of anilines. |

| Emission Maximum (λmax, em) | 350 - 450 nm | A significant Stokes shift is expected, typical for aromatic amines. The exact position would be highly solvent-dependent. |

| Fluorescence Quantum Yield (Φf) | Low to Moderate | Simple anilinium salts often have lower quantum yields compared to more complex, rigidified dye structures. Intramolecular rotations can lead to non-radiative decay pathways. |

| Excited-State Lifetime (τf) | 1 - 5 ns | Typical range for fluorescent organic molecules of this size and complexity. |

It is important to note that the simple structure of this compound may render it susceptible to non-radiative decay processes, which would lower its fluorescence quantum yield and limit its efficiency as a laser dye. More complex and rigid structures, such as those found in coumarin (B35378) and rhodamine dyes, are generally designed to minimize these losses and enhance fluorescence. nih.gov

Nonlinear Optical (NLO) Properties

Nonlinear optics is a branch of optics that describes the behavior of light in materials where the polarization density P responds nonlinearly to the electric field E of the light. This field has significant applications in technologies such as frequency conversion, optical switching, and 3D microfabrication. Organic materials with donor-π-acceptor (D-π-A) structures are known to exhibit significant second- and third-order NLO properties.

The this compound cation can be viewed as having a potential, albeit weak, D-π-A character. The ethylanilino group can act as an electron donor, the phenyl ring as the π-bridge, and the positively charged azanium group as an electron-withdrawing/accepting moiety. This charge asymmetry is a key prerequisite for second-order NLO activity (hyperpolarizability, β).

The investigation of NLO properties in related organic salts has shown that the arrangement of the cations and anions in the crystal lattice is crucial. A centrosymmetric crystal structure will result in the cancellation of the molecular hyperpolarizability, leading to a vanishing macroscopic second-order NLO response. Therefore, achieving a non-centrosymmetric crystal packing is a primary challenge in the design of second-order NLO materials.

While no experimental NLO data for this compound has been reported, research on other anilinium derivatives and organic salts provides a basis for speculation. For instance, the study of hydrazone derivatives has shown that these molecules can possess significant NLO characteristics. scbt.comnist.gov

Table 2: Prospective Nonlinear Optical Characteristics of this compound

| NLO Property | Potential | Influencing Factors |

| Second-Order NLO Response (e.g., SHG) | Possible, but likely weak | Dependent on achieving a non-centrosymmetric crystal structure. The inherent D-π-A character is not as strong as in dedicated NLO chromophores. |

| Third-Order NLO Response (e.g., two-photon absorption) | Likely | Most materials exhibit third-order NLO effects. The magnitude would depend on the electronic structure and delocalization within the molecule. |

Environmental Considerations of 4 Ethylanilino Azanium;chloride

Environmental Fate and Transport Pathways

The movement and distribution of (4-Ethylanilino)azanium;chloride in the environment are governed by its physical and chemical properties, which influence its partitioning between water, soil, and air.

The aqueous solubility of this compound is expected to be influenced by its ionic nature and the properties of its parent amine, 4-ethylaniline (B1216643). Aniline (B41778), a related compound, is only slightly soluble in water, with a reported solubility of about 3.6 g/L at 25°C. solubilityofthings.com The presence of the ethyl group in 4-ethylaniline further decreases its water solubility, with sources describing it as insoluble or immiscible in water. chemicalbook.comlookchem.comchemicalbook.com However, the azanium;chloride group introduces a positive charge, which generally increases water solubility compared to the neutral parent molecule. For instance, the solubility of aniline significantly increases in acidic conditions due to the formation of the anilinium ion. solubilityofthings.com Therefore, this compound is anticipated to be more water-soluble than 4-ethylaniline, facilitating its distribution in aquatic environments.

Table 1: Physicochemical Properties of 4-Ethylaniline

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | nih.gov |

| Molecular Weight | 121.18 g/mol | nih.gov |

| Melting Point | -5 °C | chemicalbook.comchemicalbook.com |

| Boiling Point | 216 °C | chemicalbook.comchemicalbook.com |

| Water Solubility | Insoluble/Immiscible | chemicalbook.comlookchem.comchemicalbook.com |

| LogP | 2.412 | lookchem.com |

This interactive data table is based on available data for 4-ethylaniline.

The positively charged nitrogen in this compound suggests a strong potential for adsorption to negatively charged environmental matrices such as soil, sediment, and suspended organic matter. nih.gov Cation exchange is a primary mechanism for the interaction of such compounds with solid phases. nih.gov

Studies on aniline and its derivatives show that their sorption in the environment is highly dependent on pH. nih.govresearchgate.net At lower pH values, where the amine group is protonated, adsorption via cation exchange becomes more significant. researchgate.net The hydrophobic nature of the 4-ethylphenyl group will also contribute to its partitioning onto organic matter in soil and sediment through hydrophobic interactions. researchgate.net